

3-Bromo-4-(trifluoromethyl)aniline chemical structure and CAS number

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Compound of Interest

Compound Name: 3-Bromo-4-(trifluoromethyl)aniline

Cat. No.: B168388

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An In-depth Technical Guide to **3-Bromo-4-(trifluoromethyl)aniline**: Properties, Synthesis, and Applications

This technical guide provides a comprehensive overview of **3-Bromo-4-(trifluoromethyl)aniline**, a key building block in modern medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical and physical properties, spectroscopic data, synthesis, and key applications, with a focus on its role in cross-coupling reactions.

Chemical Structure and Identification

3-Bromo-4-(trifluoromethyl)aniline is an aromatic amine distinguished by the presence of a bromine atom and a trifluoromethyl group on the aniline scaffold. These functional groups provide it with unique chemical properties and render it a versatile intermediate for the synthesis of complex organic molecules.

Chemical Structure:

NH₂

|

C₆H₃(Br)(CF₃)

CAS Number: 172215-91-7[\[1\]](#)

Molecular Formula: C₇H₅BrF₃N[\[1\]](#)

IUPAC Name: **3-bromo-4-(trifluoromethyl)aniline**[\[1\]](#)

SMILES: Nc1cc(Br)c(cc1)C(F)(F)F

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic properties of **3-Bromo-4-(trifluoromethyl)aniline** is presented below. This data is essential for its handling, characterization, and use in chemical synthesis.

Table 1: Physicochemical Properties

| Property | Value |
|------------------|--|
| Molecular Weight | 240.02 g/mol [1] |
| Melting Point | 108 °C |
| Boiling Point | 244.5 ± 40.0 °C (Predicted) |
| Density | 1.697 ± 0.06 g/cm ³ (Predicted) |
| pKa | 1.69 ± 0.10 (Predicted) |
| LogP | 2.8 (Predicted) |

Table 2: Spectroscopic Data

| Technique | Data Description |
|---------------------|--|
| ¹ H NMR | Spectra available, shows characteristic aromatic proton signals. |
| ¹³ C NMR | Spectra available, shows characteristic aromatic and trifluoromethyl carbon signals. |
| IR Spectroscopy | Spectra available, shows characteristic N-H and C-F stretching vibrations. |
| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight is observed. |

Note: Detailed spectroscopic data can be found in various chemical databases. For specific spectra, please refer to specialized analytical resources.

Synthesis of 3-Bromo-4-(trifluoromethyl)aniline

The synthesis of **3-Bromo-4-(trifluoromethyl)aniline** can be achieved through the electrophilic bromination of 4-(trifluoromethyl)aniline. The amino group directs the incoming electrophile to the ortho position. The following protocol is adapted from a reliable method for the synthesis of the constitutional isomer, 4-bromo-3-(trifluoromethyl)aniline, and is expected to yield the desired product with high selectivity when starting with 4-(trifluoromethyl)aniline.

Experimental Protocol: Bromination using N-Bromosuccinimide (NBS)

Materials:

- 4-(trifluoromethyl)aniline
- N-Bromosuccinimide (NBS)
- N,N-Dimethylformamide (DMF)
- Ethyl acetate
- Brine solution

- Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

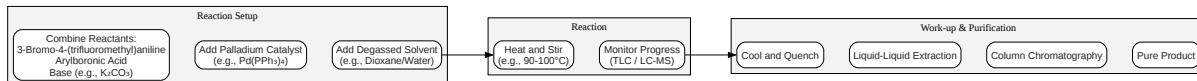
- Reaction Setup: In a round-bottom flask, dissolve 4-(trifluoromethyl)aniline (1.0 equivalent) in N,N-dimethylformamide (DMF).
- Addition of Brominating Agent: In a separate flask, prepare a solution of N-Bromosuccinimide (NBS) (1.0 equivalent) in DMF. Add the NBS solution dropwise to the aniline solution at room temperature with vigorous stirring.[2]
- Reaction Monitoring: Allow the reaction mixture to stir at room temperature for approximately 3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[2]
- Work-up: Upon completion, dilute the reaction mixture with ethyl acetate.[2]
- Extraction: Wash the organic layer with a brine solution.[2]
- Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[2]
- Purification: The resulting solid can be further purified by recrystallization or column chromatography if necessary.

Applications in Organic Synthesis

3-Bromo-4-(trifluoromethyl)aniline is a valuable building block in the synthesis of pharmaceuticals and agrochemicals. The bromine atom serves as a versatile handle for cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the introduction of various aryl and heteroaryl moieties. The trifluoromethyl group can enhance the metabolic stability, binding affinity, and bioavailability of the final compounds.

Suzuki-Miyaura Cross-Coupling Reaction

A common application of **3-Bromo-4-(trifluoromethyl)aniline** is its use in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form C-C bonds. A general workflow for this reaction is depicted below.



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Suzuki-Miyaura Coupling Workflow

Experimental Protocol: General Suzuki-Miyaura Coupling

Materials:

- **3-Bromo-4-(trifluoromethyl)aniline**
- Arylboronic acid (1.2 - 1.5 equivalents)
- Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
- Base (e.g., K₂CO₃, 2-3 equivalents)
- Anhydrous solvent (e.g., 1,4-dioxane/water mixture)
- Nitrogen or Argon gas

Procedure:

- Reaction Setup: To a dry round-bottom flask, add **3-Bromo-4-(trifluoromethyl)aniline** (1.0 equivalent), the arylboronic acid, the palladium catalyst, and the base.
- Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
- Solvent Addition: Add the anhydrous, degassed solvent via syringe.

- Heating: Heat the reaction mixture to the desired temperature (typically between 80-110 °C) and stir for the required time (2-24 hours).
- Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.
- Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
- Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Safety and Handling

3-Bromo-4-(trifluoromethyl)aniline is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood.

Table 3: Hazard Information

| Hazard Statement | Description |
|------------------|-----------------------------------|
| H301 | Toxic if swallowed. |
| H315 | Causes skin irritation. |
| H319 | Causes serious eye irritation. |
| H335 | May cause respiratory irritation. |

Personal Protective Equipment (PPE):

- Hand Protection: Wear chemical-resistant gloves (e.g., nitrile).
- Eye/Face Protection: Use chemical safety goggles and/or a face shield.
- Skin and Body Protection: Wear a lab coat and appropriate protective clothing.
- Respiratory Protection: Use a NIOSH-approved respirator if handling outside of a fume hood.

Storage:

Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

Conclusion

3-Bromo-4-(trifluoromethyl)aniline is a valuable and versatile chemical intermediate with significant applications in the synthesis of complex organic molecules for the pharmaceutical and agrochemical industries. Its unique substitution pattern allows for strategic modifications, making it a key component in the drug discovery and development pipeline. Proper handling and adherence to safety protocols are essential when working with this compound.

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References

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